REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][CH:9]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:10][C:11]([OH:13])=[O:12]>C(O)=O>[CH:1]([NH:8][CH:9]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:10][C:11]([OH:13])=[O:12])=[O:3]
|
Name
|
|
Quantity
|
586 mg
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 50° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that, the ice bath was removed
|
Type
|
WAIT
|
Details
|
to stand for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled again with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
previously cooled to a temperature not higher than 10° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 40 minutes as it
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
became room temperature
|
Type
|
STIRRING
|
Details
|
it was stirred for 80 minutes more
|
Duration
|
80 min
|
Type
|
CUSTOM
|
Details
|
The residue prepared
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the reaction solution in vacuo
|
Type
|
CUSTOM
|
Details
|
was recrystallized from water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC(CC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.23 mmol | |
AMOUNT: MASS | 624 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |